12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene
Description
12-Chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),4,9,11-pentaene is a heterocyclic compound featuring a tricyclic framework with fused oxygen (oxa) and nitrogen (aza) atoms. The chlorine substituent at position 12 contributes to its electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, or catalysis. Its structural complexity arises from the fused bicyclic system (cyclohexane and cycloheptane rings) and aromatic heteroatoms, which influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O/c9-7-5-6-4(1-2-13-6)12-8(5)11-3-10-7/h1-3H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBLTVZKHMWSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC3=C2C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene typically involves multi-step organic reactions. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction proceeds under controlled conditions to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that triazatricyclo compounds exhibit promising anticancer properties. The unique structure of 12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene allows for potential interactions with biological targets involved in cancer cell proliferation and survival pathways.
2. Antimicrobial Properties
Studies have shown that similar triazatricyclo compounds possess antimicrobial activity against various pathogens. This compound could be further investigated for its efficacy against resistant strains of bacteria and fungi.
3. Allosteric Modulation
The compound has been suggested as a positive allosteric modulator for certain receptors involved in taste perception. This could lead to applications in flavor enhancement and food technology, providing a novel approach to improving food palatability without increasing sugar content .
Materials Science Applications
1. Polymer Chemistry
The unique structural features of 12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene can be utilized to develop new polymeric materials with enhanced properties such as thermal stability and mechanical strength.
2. Nanotechnology
In nanotechnology, this compound could serve as a precursor for the synthesis of nanomaterials or as a functionalizing agent to improve the properties of existing nanostructures.
Agricultural Chemistry Applications
1. Pesticide Development
Given its potential biological activity, this compound may be explored for use as a pesticide or herbicide. Its unique structure could lead to the development of new agents that are effective yet environmentally friendly.
2. Plant Growth Regulators
Research into similar compounds has indicated possible applications as plant growth regulators, enhancing crop yields and resilience against environmental stresses.
Case Studies
Mechanism of Action
The mechanism of action of 12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Heteroatom Variations
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene ()
- Substituents: The 4-chlorophenyl and methyl groups introduce steric bulk, which may reduce solubility but enhance crystallinity. Bonding: Single-crystal X-ray analysis (R factor = 0.035, mean C–C bond length = 0.004 Å) confirms a planar tricyclic core, similar to the target compound’s framework .
1,4:7,10-Dimethanodibenzo[a,e]cyclooctene (Dechlorane Plus, )
- Structural Differences :
- Saturation : Dechlorane Plus is a fully saturated polycyclic chlorinated hydrocarbon, lacking aromaticity or heteroatoms.
- Chlorination : Contains 12 chlorine atoms, contributing to its persistence as a flame retardant, unlike the single chlorine in the target compound.
Physicochemical Properties
Research Findings and Gaps
Biological Activity
12-Chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene is a complex organic compound with potential biological activities that have garnered research interest. This article synthesizes current knowledge on its biological activity, including its pharmacological properties and potential therapeutic applications.
- Chemical Formula : C9H8ClN3O
- Molecular Weight : 213.64 g/mol
- Structural Characteristics : The compound features a triazatricyclo structure that contributes to its unique biological interactions.
Biological Activity Overview
Research indicates that 12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene exhibits various biological activities:
- Anticancer Activity : Initial studies suggest that compounds with similar triazatricyclo structures can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazine and triazole have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
- Antimicrobial Properties : Some studies have indicated that compounds featuring chlorine and nitrogen heterocycles possess antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Analgesic Effects : Research on related compounds suggests potential analgesic properties through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). These compounds demonstrated significant inhibition of pain in animal models .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of triazine derivatives against human colorectal cancer cells (HCT116). The results revealed that compounds with structural similarities to 12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene exhibited selective toxicity towards cancer cells while sparing normal cells .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 15 | 10 |
| Compound B | 20 | 8 |
| 12-Chloro... | 18 | 9 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives similar to the target compound were tested against various bacterial strains. The findings indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 45 µg/mL |
The biological activity of 12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells by targeting specific enzymes involved in the cell cycle.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in microbial cells leading to cell death.
- Receptor Binding : Potential interaction with pain receptors may explain the analgesic effects observed in animal models.
Q & A
Q. What are the established methods for determining the molecular structure of 12-chloro-3-oxa-7,9,11-triazatricyclo compounds?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating molecular geometry and confirming stereochemistry. Key parameters include unit cell dimensions (e.g., orthorhombic , ), bond lengths (mean C–C = 0.005 Å), and refinement metrics (-factor = 0.041) . Software suites like SHELXS97/SHELXL97 for structure solution and ORTEP-3/DIAMOND for visualization are critical .
Q. What synthetic routes are commonly employed for tricyclic nitrogen-oxygen heterocycles like this compound?
Multi-step cyclization reactions involving tetrazolopyrimidine precursors are typical. For example, fused tetrazolopyrimidines are synthesized via condensation of substituted amines with carbonyl derivatives under acidic conditions. Optimization of reaction time, temperature, and catalysts (e.g., -TSA) improves yields .
Q. How should researchers safely handle and store this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for hazard mitigation: use PPE (gloves, goggles), avoid inhalation, and store in airtight containers at 2–8°C. Stability tests indicate decomposition risks under oxidative conditions, producing CO/CO₂ .
Advanced Research Questions
Q. How can intermolecular interactions (e.g., π-π stacking, C–H···π) influence crystallographic packing and material properties?
SC-XRD analysis reveals C–H···π interactions (3.2–3.5 Å) between aromatic rings and adjacent hydrogen atoms, stabilizing the lattice. π-π stacking distances (3.8–4.1 Å) correlate with planar molecular geometry, affecting solubility and thermal stability . Computational tools like MOPAC2009 can model these interactions .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Systematic SAR studies are essential. For example, substituent variation (e.g., 4-methoxy vs. 4-chlorophenyl) alters bioactivity. Computational docking (AutoDock Vina) predicts binding affinities to targets like fungal cytochrome P450, guiding experimental validation via antifungal assays .
Q. How can reaction conditions be optimized to enhance regioselectivity in tricyclic heterocycle synthesis?
Design of Experiments (DoE) approaches (e.g., factorial design) evaluate variables: solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (5–20 mol%). HPLC-MS monitors intermediate formation, while DFT calculations (Gaussian 16) identify transition-state energetics .
Q. What computational methods validate experimental spectroscopic data (NMR, IR) for this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates - and -NMR chemical shifts. IR vibrational modes (e.g., C=O stretch at 1680–1720 cm⁻¹) are simulated using harmonic approximations. Deviations >5% suggest conformational flexibility or solvent effects .
Q. How do steric and electronic effects of the chloro substituent impact reactivity in cross-coupling reactions?
The chloro group at C12 acts as a moderate electron-withdrawing substituent (), directing electrophilic substitution to C9. Steric hindrance from the tricyclic core limits Buchwald-Hartwig amination efficiency (<40% yield). Palladium-XPhos catalysts improve coupling rates .
Q. What analytical techniques quantify trace impurities in synthesized batches of this compound?
UHPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 100 mm) resolves impurities <0.1%. Degradants (e.g., hydrolyzed oxa-azabicyclo byproducts) are identified via MS/MS fragmentation patterns. Method validation follows ICH Q2(R1) guidelines .
Q. How can cryo-EM or solid-state NMR complement SC-XRD for dynamic structural analysis?
Solid-state -CP/MAS NMR probes nitrogen environments in the tricyclic core, revealing tautomeric equilibria undetected by XRD. Cryo-EM at 2.5–3.0 Å resolution visualizes solvent-matrix interactions in amorphous phases .
Methodological Notes
- Data Contradiction Analysis : Cross-validate computational predictions (DFT, docking) with experimental assays (MIC, IC₅₀) to resolve bioactivity discrepancies .
- Advanced Characterization : Pair SC-XRD with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .
- Safety Protocols : Conduct stability studies under accelerated conditions (40°C/75% RH) to model long-term storage risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
